molecular formula C10H20N2S B1400841 1-(tetrahydro-2H-thiopyran-4-yl)piperidin-3-amine CAS No. 1249589-81-8

1-(tetrahydro-2H-thiopyran-4-yl)piperidin-3-amine

Cat. No.: B1400841
CAS No.: 1249589-81-8
M. Wt: 200.35 g/mol
InChI Key: ISQFNVVJXLWXCJ-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-3-amine (THTP) is an organosulfur compound that has been studied for its potential medicinal properties. It is a derivative of the piperidine family of compounds and has been found to be a useful starting material for the synthesis of other compounds. THTP has been investigated for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

  • Synthesis of Heterocyclic α-Amino Acids : Compounds with a tetrahydro-2H-thiopyran and a piperidine ring have been used as synthons for heterocyclic α-amino acids. These compounds demonstrate potential in the preparation of tripeptides, indicating their usefulness in peptide synthesis (Strässler, Linden, & Heimgartner, 1997).

  • Development of Pyrano and Pyrimidinone Derivatives : Research has been conducted on the synthesis of complex pyrano[4,3-d]thieno[2,3-b]pyridine and pyrimidinone derivatives, involving reactions with compounds related to tetrahydro-2H-thiopyran piperidine structures. These derivatives have potential applications in medicinal chemistry (Paronikyan, Dashyan, Minasyan, & Stepanyan, 2016).

  • Reactions Involving Thiopyrylium Ion : The reaction kinetics and equilibria involving the thiopyrylium ion with piperidine highlight the formation of 2H- and 4H-thiopyrans, which are relevant in understanding reaction mechanisms in organic chemistry (Doddi & Ercolani, 1984).

  • Synthesis of Heterocyclic Spiro Compounds : Methods have been developed for synthesizing spiro-compounds, including 3,5-dicyanospiro-4-(piperidine-4')-1H,4H-dihydropyridine-2-thiolates and related thiopyrans, utilizing N-substituted piperidine-4-ones. These compounds have potential applications in organic and pharmaceutical chemistry (Shestopalov, Shestopalov, Rodinovskaya, & Gromova, 2009).

  • Investigation of Linear Oligopeptides : Research involving spiroheterocyclic 2H-azirin-3-amines, related to tetrahydro-2H-thiopyran structures, has shown their usefulness in the synthesis of linear oligopeptides. These compounds can adopt rigid helical conformations, which are significant in the study of peptide structures (Stoykova, Linden, & Heimgartner, 2013).

  • Exploration of Sulfur-Containing Dipeptide Segments : A novel 2H-azirin-3-amine derivative, synthesized from tetrahydro-2H-thiopyran-4-carboxylic acid, has been shown to be an effective synthon for sulfur-containing dipeptide segments, which could be used in advanced peptide synthesis (Stoykova, Linden, & Heimgartner, 2014).

  • Synthesis of Highly Constrained Tetrahydropyridines and Piperidines : Researchers have developed methods for assembling functionalized tetrahydropyridines and piperidines, which are integral in pharmaceutical research. The process involves organocatalyzed Michael addition and cyclization reactions (Yu, Zhang, & Jiang, 2011).

Properties

IUPAC Name

1-(thian-4-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2S/c11-9-2-1-5-12(8-9)10-3-6-13-7-4-10/h9-10H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQFNVVJXLWXCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCSCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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